3-Methyl-2-(piperidin-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 3-hydroxypyridine with 3-chloropiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine is replaced by the piperidin-3-yloxy group. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, DMSO).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(piperidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets in biological systems. The piperidin-3-yloxy group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-3-yloxy)pyridine: Lacks the methyl group at the 3-position of the pyridine ring.
3-Methyl-2-(piperidin-2-yloxy)pyridine: The piperidine group is attached at the 2-position instead of the 3-position.
3-Methyl-2-(piperidin-4-yloxy)pyridine: The piperidine group is attached at the 4-position instead of the 3-position.
Uniqueness
3-Methyl-2-(piperidin-3-yloxy)pyridine is unique due to the specific positioning of the piperidin-3-yloxy group and the methyl group on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methyl-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-4-2-7-13-11(9)14-10-5-3-6-12-8-10/h2,4,7,10,12H,3,5-6,8H2,1H3 |
InChI Key |
MOYYAGNAYHQLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.